![molecular formula C21H23ClN2O3 B5398804 N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5398804.png)
N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
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Overview
Description
N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenyl group, a diethylamino group, and a methoxybenzamide moiety, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves a multi-step process. One common method includes the condensation of 4-chloroaniline with diethyl malonate under basic conditions to form an intermediate. This intermediate is then subjected to a series of reactions, including esterification, amidation, and cyclization, to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pH, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4-chlorophenyl)-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
- N-[(E)-1-(4-chlorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Uniqueness
N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its specific structural features, such as the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-4-24(5-2)21(26)19(14-15-6-10-17(22)11-7-15)23-20(25)16-8-12-18(27-3)13-9-16/h6-14H,4-5H2,1-3H3,(H,23,25)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRGLPOTVDOFDN-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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